

Trans-cyclooctene-PEG5-maleimide: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	TCO-PEG5-maleimide	
Cat. No.:	B12422763	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cyclooctene-PEG5-maleimide (**TCO-PEG5-Maleimide**) is a heterobifunctional crosslinker that is instrumental in the field of bioconjugation. Its unique architecture, featuring a strained trans-cyclooctene (TCO) group, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a thiol-reactive maleimide group, enables a dual-reaction strategy for the precise assembly of complex biomolecular conjugates.[1] This guide provides a comprehensive overview of its properties, reaction kinetics, and applications, with detailed protocols for its use in constructing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescent probes.

The TCO moiety facilitates exceptionally fast and selective bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This "click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1] Concurrently, the maleimide group allows for covalent attachment to molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[3] The PEG5 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1]

Core Properties and Chemical Data



Property	Value	Source
Chemical Formula	C25H40N2O9	_
Molecular Weight	512.59 g/mol	
Appearance	White solid or colorless oil	
Solubility	Soluble in water, ethanol, DMSO, DMF, DCM, THF, acetonitrile	_
Purity	≥95%	
Storage Conditions	Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles.	-

Reaction Kinetics and Stability

The dual functionality of **TCO-PEG5-maleimide** allows for two distinct and orthogonal conjugation reactions. The kinetics and stability of these reactions are critical for experimental design and success.



Parameter	TCO-Tetrazine (IEDDA) Reaction	Maleimide-Thiol Reaction
Second-Order Rate Constant (k)	> 800 M ⁻¹ s ⁻¹ (up to 2000 M ⁻¹ s ⁻¹ reported for some TCO-tetrazine pairs)	Dependent on pH and thiol pKa
Reaction pH	Wide range, typically physiological pH (7.0-7.5)	Optimal at pH 6.5-7.5
Reaction Time	30-60 minutes at low micromolar concentrations	1-4 hours at room temperature
Molar Excess of Reagent	1.1 - 5 fold molar excess of tetrazine-labeled molecule	10-20 fold molar excess of maleimide reagent
Stability of Linkage	Stable dihydropyridazine bond	Stable thioether bond. However, the maleimide-thiol adduct can undergo retro- Michael addition and thiol exchange, particularly with N- alkyl substituted maleimides.
Aqueous Stability of TCO moiety	TCO-labeled IgG loses ~10.5% reactivity after 4 weeks at 4°C and ~7% at -20°C in PBS pH 7.5. The half- life of TCO can be short as it can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage of TCO compounds is not recommended.	The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.

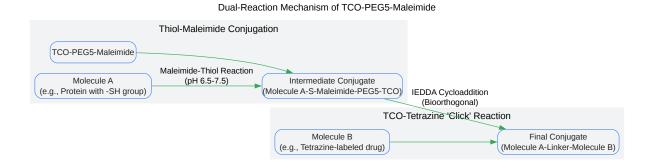
Data compiled from sources:

Visualizing the Dual-Reaction Mechanism

The power of Trans-cyclooctene-PEG5-maleimide lies in its ability to act as a central linker connecting two different molecules through two distinct chemical reactions. This can be



visualized as a logical workflow.



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Dual-reaction mechanism of TCO-PEG5-Maleimide.

Experimental Protocols Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a thiol-containing antibody to a tetrazine-functionalized cytotoxic drug using **TCO-PEG5-maleimide**.

Materials:

- Monoclonal Antibody (mAb) with accessible cysteine residues
- TCO-PEG5-maleimide
- Tetrazine-functionalized cytotoxic drug



- Tris(2-carboxyethyl)phosphine (TCEP)
- Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
- Anhydrous DMSO or DMF
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Size Exclusion Chromatography (SEC) system for purification

Procedure:

- Antibody Reduction (Thiol Generation):
 - Prepare the antibody solution at 1-5 mg/mL in degassed PBS.
 - Add a 10-fold molar excess of TCEP solution (e.g., 10 mM in water) to the antibody solution.
 - Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
 - Remove excess TCEP using a desalting column, exchanging the buffer back to degassed PBS.
- Antibody conjugation with TCO-PEG5-Maleimide:
 - Immediately after desalting, prepare a 5-20 mM stock solution of TCO-PEG5-maleimide in anhydrous DMSO or DMF.
 - Add a 10-20 fold molar excess of the TCO-PEG5-maleimide solution to the reduced antibody.
 - Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle mixing.
 - Remove excess TCO-PEG5-maleimide using a desalting column. The resulting product is the TCO-functionalized antibody (mAb-TCO).
- ADC Formation via IEDDA Click Chemistry:



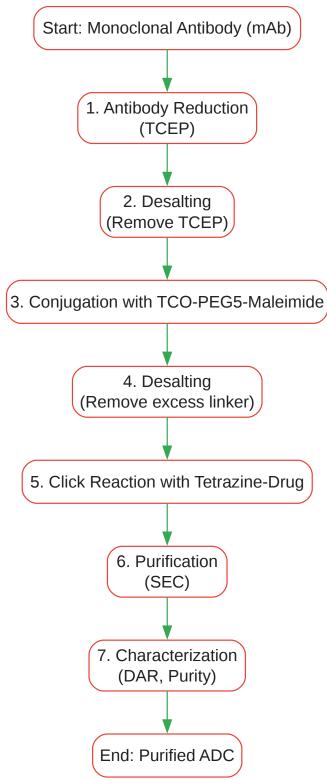




- Prepare a stock solution of the tetrazine-functionalized drug in DMSO.
- Add a 1.5 to 5-fold molar excess of the tetrazine-drug to the mAb-TCO solution.
- Incubate for 60 minutes at room temperature.
- · Purification and Characterization:
 - Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug and other small molecules.
 - Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).



Workflow for Antibody-Drug Conjugate (ADC) Synthesis



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Workflow for Antibody-Drug Conjugate (ADC) Synthesis.



Protocol 2: Synthesis of a PROTAC

This protocol outlines the assembly of a PROTAC by linking a thiol-containing E3 ligase ligand to a tetrazine-functionalized target protein ligand.

Materials:

- E3 ligase ligand with a free thiol group
- Target protein ligand functionalized with a tetrazine
- TCO-PEG5-maleimide
- Reaction buffer (e.g., PBS pH 7.0)
- Anhydrous DMSO or DMF
- HPLC for purification and analysis

Procedure:

- Reaction of E3 Ligase Ligand with TCO-PEG5-Maleimide:
 - Dissolve the thiol-containing E3 ligase ligand in the reaction buffer.
 - Prepare a stock solution of TCO-PEG5-maleimide in DMSO or DMF.
 - Add a 1.5 to 3-fold molar excess of the TCO-PEG5-maleimide solution to the E3 ligase ligand solution.
 - Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
 - Upon completion, purify the intermediate (E3 ligand-linker) by preparative HPLC.
- PROTAC Assembly via IEDDA Click Chemistry:
 - Dissolve the purified E3 ligand-linker intermediate and the tetrazine-functionalized target protein ligand in a suitable solvent (e.g., DMSO).

Foundational & Exploratory





- Mix the two components, typically in a 1:1 or with a slight excess of one component.
- Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.
- · Purification and Characterization:
 - Purify the final PROTAC molecule by preparative HPLC.
 - Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.



Workflow for PROTAC Synthesis E3 Ligase Ligand TCO-PEG5-Maleimide (with -SH) 1. Conjugation (Maleimide-Thiol) Target Protein Ligand 2. Purification (HPLC) (with Tetrazine) 3. PROTAC Assembly (IEDDA Click Reaction) 4. Purification (HPLC) 5. Characterization

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(LC-MS, NMR)

Final PROTAC

Workflow for PROTAC Synthesis.

Application in Studying Signaling Pathways







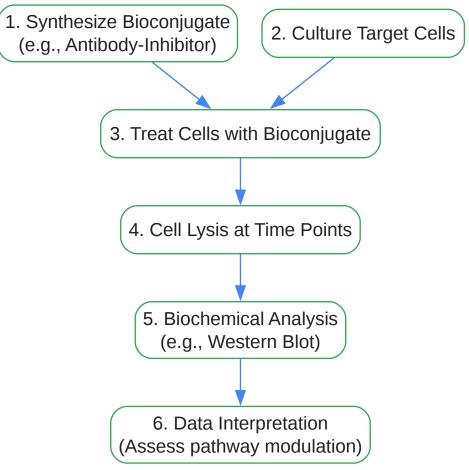
While **TCO-PEG5-maleimide** does not directly participate in signaling pathways, it is a powerful tool for creating bespoke chemical probes and targeted therapeutics to investigate and modulate these pathways. For instance, a researcher can conjugate a known kinase inhibitor (functionalized with a tetrazine) to an antibody that targets a specific cell surface receptor (with engineered thiols). This creates a tool to deliver the inhibitor to a specific cell type, allowing for the study of the kinase's role in signaling downstream of that receptor.

Hypothetical Workflow for Studying the PI3K/Akt Pathway:

- Synthesize a targeted inhibitor: Conjugate a tetrazine-modified PI3K inhibitor to a TCOfunctionalized antibody that targets a receptor upstream of the PI3K/Akt pathway (e.g., EGFR), following a protocol similar to ADC synthesis.
- Cell Treatment: Treat cancer cells overexpressing the target receptor with the synthesized antibody-inhibitor conjugate.
- Pathway Analysis: Lyse the cells at various time points and perform Western blotting to analyze the phosphorylation status of key downstream proteins in the PI3K/Akt pathway, such as Akt (at Ser473) and mTOR. A decrease in phosphorylation would indicate successful targeted inhibition of the pathway.



Workflow for Signaling Pathway Modulation Study



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Workflow for Signaling Pathway Modulation Study.

Conclusion

Trans-cyclooctene-PEG5-maleimide is a versatile and powerful bifunctional linker that bridges the worlds of bioorthogonal click chemistry and traditional thiol-reactive bioconjugation. Its well-defined structure, high reactivity, and the enhanced solubility conferred by the PEG spacer make it an invaluable tool for researchers in chemistry, biology, and medicine. The detailed protocols and workflows provided in this guide offer a starting point for the rational design and synthesis of advanced bioconjugates for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics.



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